molecular formula C20H15N3O2S B12166011 2-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B12166011
M. Wt: 361.4 g/mol
InChI Key: UCEXIDJEVUNDPC-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and a pyridine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridine Ring: The benzothiazole derivative can then be reacted with a pyridine carboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

    Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the carbonyl group in the carboxamide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring is known for its ability to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide: Lacks the methoxyphenyl group.

    N-(2-Methoxyphenyl)pyridine-3-carboxamide: Lacks the benzothiazole ring.

    2-(1,3-Benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide: Lacks the methoxy group.

Uniqueness

The presence of both the benzothiazole ring and the methoxyphenyl group in 2-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets that are not observed with similar compounds.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3O2S/c1-25-16-10-4-2-8-14(16)22-19(24)13-7-6-12-21-18(13)20-23-15-9-3-5-11-17(15)26-20/h2-12H,1H3,(H,22,24)

InChI Key

UCEXIDJEVUNDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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